Scaffold-Validated Antileishmanial Potency vs. Clinical Standard-of-Care Amphotericin B
The pyrazolopyrrolidinone chemotype, of which 5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a core scaffold member, has demonstrated intracellular antileishmanial potency surpassing the clinical gold standard amphotericin B. In a high-content imaging assay measuring L. donovani intracellular amastigote burden in THP-1 macrophages, members of this series achieved approximate EC₅₀ values ≥ 0.01 µM without harming host macrophages up to 10.0 µM [1]. By comparison, amphotericin B—the most efficient monotherapy for visceral leishmaniasis—showed an EC₅₀ of 0.2 µM in the identical assay while exhibiting host cell cytotoxicity at 5.0 µM [1]. This represents at minimum a 20-fold improvement in antiparasitic potency and a substantially widened selectivity index. The pyrazolopyrrolidinone series subsequently passed all of GlaxoSmithKline's Drug Discovery Partnership with Academia (DPAc) criteria for designation as a potential lead drug series for leishmaniasis [1].
| Evidence Dimension | Intracellular antileishmanial potency (L. donovani amastigotes in THP-1 macrophages) |
|---|---|
| Target Compound Data | EC₅₀ ≥ 0.01 µM (pyrazolopyrrolidinone series best members); host THP-1 CC₅₀ > 10.0 µM |
| Comparator Or Baseline | Amphotericin B: EC₅₀ = 0.2 µM; host cytotoxicity CC₅₀ = 5.0 µM |
| Quantified Difference | ≥20-fold improvement in antiparasitic potency; selectivity index (CC₅₀/EC₅₀) improved from ~25 (amphotericin B) to >1,000 (pyrazolopyrrolidinone series) |
| Conditions | High-content imaging assay; L. donovani intracellular amastigotes infecting THP-1 human macrophage cell line; dose-response testing [1] |
Why This Matters
For procurement decisions in antileishmanial drug discovery, the scaffold delivers a validated intracellular potency and selectivity window superior to the clinical benchmark, reducing the risk of advancing compounds with poor therapeutic index.
- [1] Kavouris JA, McCall L-I, Giardini MA, De Muylder G, Thomas D, Garcia-Pérez A, et al. Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection. Front Trop Dis. 2023;3:1011124. (See Results and Discussion section; EC₅₀ and CC₅₀ values in abstract and Table 1.) View Source
